molecular formula C17H20N4O4 B12532226 4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline) CAS No. 834902-00-0

4,4'-Methylenebis(2,6-dimethyl-3-nitroaniline)

Cat. No.: B12532226
CAS No.: 834902-00-0
M. Wt: 344.4 g/mol
InChI Key: BCGWYUBTTOOUTO-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) is an organic compound with the molecular formula C17H20N4O4. It is a derivative of aniline, featuring two nitro groups and two methyl groups on each aromatic ring, connected by a methylene bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) typically involves the condensation of 2,6-dimethyl-3-nitroaniline with formaldehyde. The reaction is carried out under acidic conditions to facilitate the formation of the methylene bridge. The general reaction scheme is as follows:

    Condensation Reaction:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) undergoes various chemical reactions, including:

  • Reduction: : The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

      Products: 4,4’-Methylenebis(2,6-dimethyl-3-aminoaniline).

  • Oxidation: : The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

  • Substitution: : The aromatic rings can participate in electrophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: It is used in the production of polymers and resins, where it acts as a curing agent or cross-linking agent.

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) depends on its specific application. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) can be compared with other similar compounds, such as:

    4,4’-Methylenebis(2,6-dimethylaniline): Lacks the nitro groups and is used in different applications, including as a curing agent for polyurethanes.

    4,4’-Methylenebis(3-chloro-2,6-diethylaniline): Contains chloro and ethyl groups instead of nitro and methyl groups, used in the synthesis of polyamides and as a curing agent for epoxies.

    4,4’-Methylenebis(2,6-diethylaniline): Features ethyl groups and is used in the production of elastomeric polyurethanes and other industrial applications.

The uniqueness of 4,4’-Methylenebis(2,6-dimethyl-3-nitroaniline) lies in its specific functional groups, which impart distinct chemical and biological properties, making it suitable for specialized applications.

Properties

CAS No.

834902-00-0

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(4-amino-3,5-dimethyl-2-nitrophenyl)methyl]-2,6-dimethyl-3-nitroaniline

InChI

InChI=1S/C17H20N4O4/c1-8-5-12(16(20(22)23)10(3)14(8)18)7-13-6-9(2)15(19)11(4)17(13)21(24)25/h5-6H,7,18-19H2,1-4H3

InChI Key

BCGWYUBTTOOUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])CC2=C(C(=C(C(=C2)C)N)C)[N+](=O)[O-]

Origin of Product

United States

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